molecular formula C13H17N3O B12195704 Benzimidazole, 2-(2-morpholinoethyl)- CAS No. 16671-64-0

Benzimidazole, 2-(2-morpholinoethyl)-

Cat. No.: B12195704
CAS No.: 16671-64-0
M. Wt: 231.29 g/mol
InChI Key: CKRDLQLQCBZUBQ-UHFFFAOYSA-N
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Description

Benzimidazole, 2-(2-morpholinoethyl)- is a heterocyclic compound that features a benzimidazole core substituted with a 2-(2-morpholinoethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 2-(2-morpholinoethyl)- typically involves the reaction of N-morpholinoethylbenzimidazole with appropriate alkylating agents. For instance, one method involves the reaction of N-morpholinoethylbenzimidazole with 2-bromopropane in dry dimethylformamide (DMF) under reflux conditions . The reaction is carried out using the Schlenk technique to ensure an inert atmosphere, typically with argon gas .

Industrial Production Methods: While specific industrial production methods for benzimidazole, 2-(2-morpholinoethyl)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzimidazole, 2-(2-morpholinoethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.

    Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with alkyl halides results in alkylated benzimidazole derivatives .

Scientific Research Applications

Benzimidazole, 2-(2-morpholinoethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 2-(2-morpholinoethyl)- involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. For instance, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division, thereby exhibiting anticancer properties . The morpholinoethyl group enhances its solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Uniqueness: Benzimidazole, 2-(2-morpholinoethyl)- is unique due to the presence of the morpholinoethyl group, which enhances its solubility and bioavailability. This modification allows for better interaction with biological targets, making it a promising candidate for drug development and other applications.

Biological Activity

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Benzimidazole, 2-(2-morpholinoethyl)- has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.

Overview of Benzimidazole Derivatives

Benzimidazoles are bicyclic compounds that consist of a fused benzo and imidazole ring. Their structural similarity to purines allows them to interact with various biological targets, making them valuable in drug design. The 2-(2-morpholinoethyl) substitution enhances the lipophilicity and pharmacokinetic properties of the compound, potentially improving its efficacy against various diseases.

Biological Activities

  • Anticancer Activity
    • Numerous studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-morpholinoethyl)- have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves apoptosis induction through mitochondrial pathways, leading to caspase activation and cell death .
  • Antimicrobial Activity
    • Benzimidazole derivatives have also been evaluated for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these activities often range between 4-64 μg/mL, demonstrating moderate to strong efficacy .
  • Antiviral Properties
    • Some benzimidazole derivatives exhibit antiviral activity, particularly against HIV and other viral pathogens. The structural modifications at specific positions on the benzimidazole ring can enhance their ability to inhibit viral replication .

Case Study 1: Anticancer Efficacy

A study synthesized several benzimidazole derivatives, including 2-(2-morpholinoethyl)- , which were tested against the MDA-MB-231 cell line. The results indicated that this compound significantly inhibited cell proliferation compared to standard chemotherapeutics, with IC50 values in the low micromolar range. The apoptosis mechanism was linked to mitochondrial membrane potential disruption and subsequent caspase activation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The study revealed that compounds with morpholinoethyl substitutions displayed enhanced antibacterial activity with MIC values significantly lower than those of traditional antibiotics like amikacin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural characteristics. Key findings include:

  • Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioavailability.
  • Substituents : Electron-donating groups at specific positions enhance cytotoxicity and antimicrobial efficacy.
  • Linker Length : The length of the morpholinoethyl linker affects the binding affinity to biological targets, impacting overall activity .

Data Summary

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesMechanism of Action
AnticancerMDA-MB-231, A549Low micromolar rangeApoptosis via mitochondrial pathway
AntibacterialStaphylococcus aureus, E. coli4-64 μg/mLInhibition of cell wall synthesis
AntifungalCandida albicans, Aspergillus niger64 μg/mLDisruption of fungal cell membrane
AntiviralHIVVariesInhibition of viral replication

Properties

CAS No.

16671-64-0

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-[2-(1H-benzimidazol-2-yl)ethyl]morpholine

InChI

InChI=1S/C13H17N3O/c1-2-4-12-11(3-1)14-13(15-12)5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15)

InChI Key

CKRDLQLQCBZUBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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